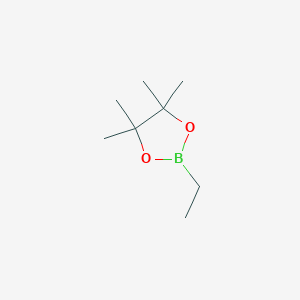

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

The exact mass of the compound 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUBDPDASOEIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449122 | |

| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82954-89-0 | |

| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and chemical properties of ethylboronic acid pinacol ester

An In-Depth Technical Guide to Ethylboronic Acid Pinacol Ester: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern organic synthesis, the quest for stable, versatile, and efficient reagents is perpetual. Among the class of organoboron compounds, ethylboronic acid pinacol ester (CAS: 82954-89-0) has emerged as an indispensable building block.[1] Its unique combination of stability and reactivity makes it a cornerstone reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[2][3] The pinacol ester moiety confers significant advantages over the corresponding free boronic acid, primarily by shielding the Lewis acidic boron atom from premature degradation by air and moisture, which allows for easier handling, storage, and purification.[4][5]

This guide provides a comprehensive technical overview of ethylboronic acid pinacol ester for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its synthesis and core reactivity, detail its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide field-proven protocols and safety guidelines. The causality behind experimental choices and the inherent logic of the protocols are explained to ensure both technical accuracy and practical utility.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. Ethylboronic acid pinacol ester is typically a colorless to pale yellow liquid, though it may exist as a solid depending on its purity.[1][6] Its solubility in common organic solvents such as ethers, chloroform, and dichloromethane facilitates its use in a wide array of reaction conditions.[1][6]

Table 1: Physicochemical Properties of Ethylboronic Acid Pinacol Ester

| Property | Value | Reference(s) |

| CAS Number | 82954-89-0 | [1][7] |

| IUPAC Name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [8] |

| Synonyms | 2-Ethylboronic acid pinacol ester | [1] |

| Molecular Formula | C₈H₁₇BO₂ | [1][9] |

| Molecular Weight | 156.03 g/mol | [9][10] |

| Appearance | Colorless to pale yellow clear liquid | [1][7] |

| Boiling Point | 79 - 81 °C @ 90 mmHg (120 mbar) | [7][11] |

| Density | ~0.9 g/cm³ | [11] |

| Refractive Index | ~1.410 | [11] |

| Flash Point | 46.2 °C | [11] |

| Solubility | Soluble in dichloromethane, ether, chloroform, methanol | [1][6] |

Spectroscopic Characterization

Spectroscopic data is crucial for verifying the identity and purity of the reagent. The following are representative spectral data points.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by a singlet for the twelve equivalent protons of the pinacol methyl groups around δ 1.2-1.3 ppm. The ethyl group typically presents as a quartet for the methylene protons and a triplet for the methyl protons.[12][13]

-

¹³C NMR (in CDCl₃): The carbon spectrum shows a characteristic signal for the quaternary carbons of the pinacol group around δ 83 ppm and a signal for the pinacol methyl carbons around δ 24-25 ppm. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation.[12][14]

-

¹¹B NMR (in CDCl₃): The boron-11 NMR spectrum typically displays a broad singlet around δ 33-35 ppm, which is characteristic of a tricoordinate boronic ester.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

Section 2: Synthesis, Stability, and Reactivity

Synthesis Pathway: Esterification

The most common and straightforward synthesis of ethylboronic acid pinacol ester involves the direct esterification of ethylboronic acid with pinacol.[6] This reaction is typically performed in an organic solvent with a dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium toward the product by removing the water byproduct.[15]

Caption: Synthesis of Ethylboronic Acid Pinacol Ester via Esterification.

Experimental Protocol: Synthesis via Esterification

This protocol is a self-validating system; successful formation of the product can be confirmed by the spectroscopic methods detailed in Section 1.

-

Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add ethylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[15]

-

Reaction: Add a suitable anhydrous solvent, such as diethyl ether, and stir the resulting suspension at room temperature.[15] The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is stirred for 24 hours.[15]

-

Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any unreacted solids. Wash the solids with fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure to yield the pure ethylboronic acid pinacol ester as a colorless oil.[15]

Chemical Stability and Reactivity

The stability of boronic acid pinacol esters is a key reason for their widespread use. The bulky pinacol group provides steric protection to the vacant p-orbital of the sp²-hybridized boron atom, while the oxygen lone pairs provide some electronic stabilization.[4][16] This makes the ester significantly more resistant to air and moisture compared to the free boronic acid, preventing premature decomposition and protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source.[3][4]

Despite this enhanced stability, the boron atom retains sufficient Lewis acidity to participate in the crucial transmetalation step of cross-coupling reactions.[1] Its reactivity is harnessed under specific catalytic conditions, making it a reliable and predictable synthetic partner.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling

Ethylboronic acid pinacol ester is a premier reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][17] This reaction couples the ethyl group from the boronic ester with an organic halide or triflate, and it is tolerant of a vast range of functional groups.[3][18]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: A base activates the boronic ester, facilitating the transfer of the ethyl group from boron to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-Et) and regenerating the Pd(0) catalyst.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling ethylboronic acid pinacol ester with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

-

Reactor Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Reagent Addition: Add ethylboronic acid pinacol ester (1.1-1.5 equiv). The slight excess ensures complete consumption of the potentially more valuable aryl halide.

-

Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane). Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of ethylboronic acid pinacol ester and ensuring laboratory safety. While not considered acutely hazardous by all classifications, it is an irritant and a flammable liquid.[7][19]

Table 2: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][19][20] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. | [6][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. | [6][19] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur. | [7][9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer is recommended. Keep away from moisture. | [2][7][19] |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations. | [9][19] |

Conclusion

Ethylboronic acid pinacol ester stands out as a robust and versatile reagent in the synthetic chemist's toolkit. Its enhanced stability over free boronic acids simplifies handling and storage, while its reactivity profile makes it a reliable partner in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. By understanding its fundamental properties and applying the validated protocols described herein, researchers can effectively leverage this compound to accelerate the synthesis of novel chemical entities in drug discovery and materials science.

References

-

Ethylboronic acid pinacol ester - Introduction. ChemBK. [Link]

-

MSDS of Ethylboronic acid pinacol ester. ChemSrc. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Transition metal-free synthesis of alkyl pinacol boronates. Royal Society of Chemistry. [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. National Institutes of Health (NIH). [Link]

-

The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(PDF) Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. ResearchGate. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

-

Mastering Suzuki-Miyaura Cross-Coupling with Ethylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 2. (E)-1-Ethoxyethene-2-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethylboronic acid pinacol ester, 99% 25 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 9. capotchem.cn [capotchem.cn]

- 10. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]

- 11. echemi.com [echemi.com]

- 12. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

- 20. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Spectroscopic Data Analysis: Clarification Required for CAS Number 82954-89-0

A critical discrepancy has been identified concerning the provided CAS number 82954-89-0 and the likely intended subject of the spectroscopic data analysis. Initial searches indicate that CAS number 82954-89-0 is assigned to Ethylboronic acid pinacol ester, while subsequent investigation into spectroscopic data points towards a potential interest in 2,4-Diamino-6-phenyl-1,3,5-triazine, which has a different CAS number (91-76-9).

To ensure the scientific accuracy and relevance of the requested technical guide, it is imperative to clarify which compound is the correct subject of this inquiry. Below is a summary of the information gathered for both compounds to aid in this clarification.

Compound 1: Ethylboronic acid pinacol ester

-

Chemical Name: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][5]

-

Synonyms: (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane[4]

Compound 2: 2,4-Diamino-6-phenyl-1,3,5-triazine

Available Spectroscopic Data:

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[9][10]

-

Infrared Spectroscopy (IR): An IR spectrum for 1,3,5-Triazine-2,4-diamine, 6-phenyl- is available from the NIST/EPA Gas-Phase Infrared Database.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A study published in the New Journal of Chemistry reports the confirmation of the structure of 2,4-diamino-6-phenyl-1,3,5-triazine in solution by NMR spectroscopy.[12] Another study on a cocrystal of this compound also involves spectral characterization.[13]

Action Required:

Please review the information above and confirm which compound is the intended subject of the in-depth technical guide. Once the correct compound and its corresponding CAS number are verified, a comprehensive guide detailing its spectroscopic data (NMR, IR, MS), experimental protocols, and data interpretation can be developed as per the original request.

Sources

- 1. chembk.com [chembk.com]

- 2. Ethylboronic acid pinacol ester, 99% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 3. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]

- 4. CAS RN 82954-89-0 | Fisher Scientific [fishersci.com]

- 5. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 6. 91-76-9|2,4-Diamino-6-phenyl-1,3,5-triazine|BLD Pharm [bldpharm.com]

- 7. 2,4-二氨基-6-苯基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]

- 10. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]

- 11. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]

- 12. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Molecular structure and bonding of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

<An In-Depth Technical Guide to 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethylboronic acid pinacol ester, is an organoboron compound with the chemical formula C8H17BO2.[1] This versatile reagent is a colorless to pale yellow liquid or solid, depending on its purity.[1] It is valued in organic synthesis for its role in forming carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid, which can be unstable.[3][4] However, it is still sensitive to moisture and air, requiring careful handling.[1]

This guide provides a comprehensive overview of the molecular structure, bonding, and reactivity of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering insights for its effective application in research and development.

Molecular Structure and Bonding

The molecular structure of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a central five-membered dioxaborolane ring. This ring consists of a boron atom, two oxygen atoms, and two carbon atoms from the pinacol group. An ethyl group is attached to the boron atom.

Key Structural Features:

-

Dioxaborolane Ring: The five-membered ring is nearly planar.

-

Boron Atom: The boron atom is trigonal planar, exhibiting sp² hybridization. It possesses a vacant p-orbital, which is crucial for its reactivity.[4]

-

Pinacol Group: The four methyl groups on the pinacol moiety provide steric bulk, which contributes to the compound's stability by shielding the boron atom from unwanted reactions.[5]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a quartet for the -CH2- protons and a triplet for the -CH3 protons) and a singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group and the pinacol backbone. The carbon atom directly attached to the boron may not be observed or appear as a broad signal due to quadrupolar relaxation.[6]

-

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boronate esters. A signal in the range of 28-30 ppm is indicative of a trigonal planar boron atom.[7]

Infrared (IR) Spectroscopy:

The IR spectrum of boronate esters displays characteristic vibrational bands. Key absorptions include B-O stretching vibrations, which can help distinguish them from boronic acids and boroxine anhydrides.[8][9]

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Crystallographic Data

Synthesis and Reactivity

Synthesis

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically synthesized by the esterification of ethylboronic acid with pinacol.[11] This reaction is often carried out under acidic catalysis and can be performed at room temperature or with heating.[11]

Caption: Synthesis of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reactivity

The reactivity of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is centered around the electrophilic nature of the boron atom.[12] The vacant p-orbital on the boron allows it to accept a pair of electrons from a nucleophile, initiating a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling:

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] In this reaction, the boronate ester reacts with an organic halide in the presence of a palladium catalyst and a base to form a new C-C bond.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Other Reactions:

Beyond Suzuki-Miyaura coupling, this boronate ester can participate in other transformations, including other types of cross-coupling reactions like Heck and Sonogashira couplings.[11]

Applications in Drug Development and Research

The versatility of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a valuable tool for researchers, particularly in the pharmaceutical and materials science fields.[13]

Key Applications:

-

Pharmaceutical Development: It is used in the synthesis of complex organic molecules that are potential drug candidates.[13] The ability to form C-C bonds with high precision is crucial in drug discovery.

-

Organic Synthesis: It serves as a fundamental building block for introducing an ethyl group into a wide range of organic molecules.[13]

-

Materials Science: Boron-containing compounds are important in the development of new materials with unique electronic and optical properties.[13]

Experimental Protocols

General Handling and Storage

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is sensitive to moisture and air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[11] Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[11]

Suzuki-Miyaura Cross-Coupling Protocol (General)

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable and versatile organoboron reagent with significant applications in organic synthesis, particularly in the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. A thorough understanding of its molecular structure, bonding, and reactivity is paramount for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. The stability imparted by the pinacol ester group, combined with the reactivity of the carbon-boron bond, ensures its continued importance as a valuable tool for synthetic chemists.

References

-

ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

ResearchGate. A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. [Link]

-

ChemBK. 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ACS Publications. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. [Link]

-

Taylor & Francis Online. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

National Institutes of Health. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

-

MySkinRecipes. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

-

Organic Spectroscopy International. 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. [Link]

-

ResearchGate. 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole. [Link]

Sources

- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 2. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane [orgspectroscopyint.blogspot.com]

- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. scbt.com [scbt.com]

- 13. chemimpex.com [chemimpex.com]

Stability and Reactivity of Ethyl Pinacol Boronate: A Modern Perspective on a Cornerstone Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Boronic acids and their pinacol esters (Bpin) are indispensable tools in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has accelerated the development of countless pharmaceuticals and advanced materials. However, the practical application of these reagents is often hampered by inherent instabilities. Boronic acids are prone to dehydration and decomposition, while their more common Bpin surrogates suffer from hydrolytic instability, particularly during chromatographic purification and analysis.[1][2] This guide addresses these challenges by providing a comprehensive analysis of a new generation of boronate esters—those derived from 3,4-diethylhexane-3,4-diol (Epin)—which offer a paradigm shift in stability and handling. We will dissect the stability and reactivity profiles of these ethyl-substituted pinacol boronates (BEpin), comparing them directly to traditional Bpin esters and the specific alkyl boronate, 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to provide field-proven insights for researchers in the pharmaceutical and chemical industries.

Introduction: The Landscape of Boronic Esters in Modern Synthesis

The Suzuki-Miyaura reaction's power stems from the unique ability of organoboron compounds to undergo transmetalation with palladium complexes in a catalytic cycle.[3] While boronic acids are the foundational reagents, their physical properties—often being polar, crystalline solids with a propensity to form cyclic boroxine anhydrides—can complicate isolation, purification, and accurate quantification.[1]

This led to the widespread adoption of boronic acid pinacol esters (Bpin). These esters are generally more lipophilic, less polar, and more stable than the parent acids, making them more amenable to standard organic chemistry workflows.[1][4] Despite these improvements, the Bpin moiety is not a panacea. The B-O bonds are susceptible to hydrolysis, a process that can occur during aqueous workups, on the acidic surface of silica gel during chromatography, or even during analytical characterization by reverse-phase HPLC.[1][5][6] This degradation leads to reduced yields, purification challenges, and analytical inaccuracies, representing a significant bottleneck in process development and scale-up.

Understanding 'Ethyl Pinacol Boronate': A Tale of Two Structures

The term "ethyl pinacol boronate" can refer to two distinct classes of molecules, each with unique properties and applications.

-

Structure A: Alkyl Ethyl Pinacol Boronate (2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) This is a specific alkyl boronic ester (CAS 82954-89-0). It is a liquid at room temperature and serves as a building block for introducing an ethyl group via cross-coupling or other transformations.[7][8] While useful, it shares the same pinacol backbone as other Bpin esters and is thus subject to similar stability concerns.

-

Structure B: Aryl Boronic 1,1,2,2-tetraethylethylene glycol Esters (ArB(Epin)) This emerging class of reagents, developed by Ikawa, Akai, and coworkers, replaces the four methyl groups of the pinacol backbone with four ethyl groups.[1][9] These aryl-BEpin esters have demonstrated remarkably enhanced stability, fundamentally addressing the core limitations of their Bpin counterparts.[5][9] This guide will focus heavily on this class, as it represents a significant advancement for drug development professionals.

Part I: Stability Analysis – A Comparative Deep Dive

The enhanced stability of BEpin esters is not an incremental improvement but a transformative one. This stability is primarily attributed to the steric shielding of boron's vacant p-orbital by the four pendant ethyl groups, which kinetically hinders the approach of water or other nucleophiles that initiate degradation pathways.[1][5]

A. Hydrolytic and Chromatographic Stability

The most significant challenge in handling Bpin esters is their decomposition on silica gel. The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, catalyzing hydrolysis and leading to significant material loss through irreversible adsorption.[1][5][10]

In contrast, BEpin esters exhibit exceptional stability on standard silica gel. This allows for their routine purification via flash column chromatography with high recovery, a task that is often problematic for Bpin analogues.[5][9]

Caption: Comparative stability on silica gel.

A stability study comparing a BEpin precursor for an [¹⁸F]FMZ PET radiotracer with its Bpin analogue demonstrated this starkly: while the BEpin compound (25) was recovered quantitatively from a silica gel column, only 70% of the Bpin analogue was eluted.[5] This practical, field-proven insight confirms that switching to a BEpin system can directly translate to higher isolated yields and simpler purification protocols.

| Compound Class | Stability on Silica Gel | Purification Outcome | Reference |

| Ar-B(pin) | Prone to hydrolysis and over-adsorption | Often requires special methods (boric acid treatment) or results in low recovery. | [1][5][10] |

| Ar-B(Epin) | Highly stable, minimal interaction | Amenable to standard flash chromatography with excellent recovery. | [5][9] |

B. Analytical Stability: Achieving Accurate Quantification

The challenges of Bpin instability extend to its analysis. During reverse-phase HPLC (RP-HPLC), on-column hydrolysis is a common artifact, leading to the appearance of the corresponding boronic acid peak and an inaccurate assessment of purity.[6][11][12] This is exacerbated by acidic modifiers (e.g., trifluoroacetic acid, TFA) in the mobile phase.[5]

Studies have shown that while a Bpin precursor readily hydrolyzes to the boronic acid during RP-HPLC analysis, especially with a TFA additive, the corresponding BEpin precursor shows a single, sharp peak, indicating its superior stability under the same conditions.[5]

Experimental Protocol 1: Recommended RP-HPLC Method for Boronate Esters

This protocol is designed to minimize on-column hydrolysis, particularly for sensitive Bpin esters.

-

Sample Preparation (Diluent Selection):

-

Chromatographic Conditions:

-

Column Selection:

-

Rationale: The stationary phase has the most significant impact on stability. Columns with low residual silanol activity are critical to prevent surface-catalyzed hydrolysis.[11]

-

Recommendation: Use a column with end-capping and low silanol activity, such as a Waters XTerra™ MS C18 or equivalent.[11]

-

-

Mobile Phase:

-

Rationale: Acidic pH modifiers accelerate hydrolysis.[5] Operating without a modifier or at a high pH can stabilize the ester.

-

Recommendation (Option A - No Modifier):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Recommendation (Option B - Basic pH):

-

Caution: Requires a pH-stable column.

-

Mobile Phase A: Ammonium hydroxide in water (pH ~10)

-

Mobile Phase B: Acetonitrile

-

-

-

Column Temperature:

-

Rationale: Temperature has a minor but present effect on hydrolysis.[11]

-

Procedure: Maintain a consistent, moderate temperature (e.g., 25-30 °C).

-

-

-

Data Analysis:

-

Procedure: Analyze the chromatogram for the presence of the corresponding boronic acid peak. A well-optimized method should show minimal to no hydrolysis (<0.1%).

-

Part II: Reactivity Profile – Harnessing Boron's Potential

While enhanced stability is a critical advantage, it must not come at the cost of reactivity. The BEpin framework excels by providing this stability without compromising the essential electronic properties required for efficient cross-coupling.

A. The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery. Studies have shown that ArB(Epin) derivatives are not only reactive but can provide higher yields of the desired biaryl products compared to their corresponding boronic acids or Bpin esters.[9] This is likely due to the increased stability of the BEpin ester under the basic reaction conditions, minimizing competitive protodeboronation—a common side reaction that consumes the starting material.[1]

Caption: The Suzuki-Miyaura catalytic cycle.

An important mechanistic question is whether boronic esters must first hydrolyze to the boronic acid to undergo transmetalation. While this was a long-held view, recent evidence suggests that boronic esters can and do transmetalate directly, a pathway that the stability of BEpin esters would favor.[1][3]

B. Copper-Mediated Radiofluorination for PET Imaging

In positron emission tomography (PET), the short half-life of fluorine-18 (t₁/₂ ≈ 110 min) demands rapid, high-yield radiolabeling reactions. Aryl pinacol boronates are common precursors for copper-mediated ¹⁸F-fluorination, but their instability can be a significant hurdle.[5][14] BEpin esters have emerged as superior precursors for this application. They offer robust stability during precursor synthesis and purification and have been shown to provide higher radiochemical yields and conversions in the final labeling step.[5][14][15] This improved performance makes BEpin reagents highly advantageous for the clinical production of PET radiotracers.

Part III: Practical Guidelines & Safety

Handling and Storage

-

Storage: Ethyl pinacol boronate (alkyl) and its derivatives should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[7][16]

-

Handling: As with all organoboron reagents, avoid ingestion and inhalation. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[7][16][17]

Safety Profile

-

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 82954-89-0):

-

Physical State: Colorless liquid.[7]

-

Hazards: Some safety data sheets classify it as a flammable liquid and vapour that causes skin and serious eye irritation.[18] Others state it is not considered hazardous under OSHA standards.[7] It is prudent to treat it as a potential irritant and flammable substance.

-

Stability: Stable under recommended storage conditions.[7]

-

Conclusion and Future Outlook

The development of 1,1,2,2-tetraethylethylene glycol boronic esters (BEpin) marks a significant advancement in the field of synthetic chemistry. By sterically shielding the boron center, the ethyl groups confer exceptional stability against hydrolysis and degradation on silica gel without compromising the requisite reactivity for key transformations like Suzuki-Miyaura coupling and radiofluorination. This enhanced stability simplifies purification, improves analytical accuracy, and can lead to higher reaction yields. For researchers in drug discovery and process development, adopting BEpin reagents over traditional Bpin esters represents a clear opportunity to streamline workflows, improve reproducibility, and accelerate the synthesis of complex molecular targets. The principles learned from the BEpin system will undoubtedly guide the future design of even more robust and versatile organoboron reagents.

References

- Hadjipaschalis, E., et al. (2025). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination.

- Craig, A. S., et al. (2025).

- Unknown Author. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Taylor & Francis Online.

- Craig, A. S., et al. (2025). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination.

- Unknown Author. (n.d.).

- Craig, A. S., et al. (2025).

- Thermo Fisher Scientific. (2024). Safety Data Sheet: Ethylboronic acid pinacol ester. Fisher Scientific.

- Unknown Supplier. (2018). MSDS of Ethylboronic acid pinacol ester.

- ECHEMI. (n.d.). Ethylboronic acid pinacol ester SDS.

- Kumar, A., et al. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.

- Unknown Author. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Hitosugi, S., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.

- Unknown Author. (2012).

- Miyaura, N., et al. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.

- Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.

- ChemSrc. (n.d.). ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties.

- Schofield, C. (2022). Born again Boron.

- Hall, D. G., et al. (n.d.).

- Matteson, D. S. (n.d.). boronic esters. Organic Syntheses Procedure.

- Various Authors. (2024).

- Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Unknown Author. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

- Fisher Scientific. (2011). Safety Data Sheet: Phenylboronic acid pinacol ester.

- Unknown Author. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]

- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.cn [capotchem.cn]

- 18. echemi.com [echemi.com]

Commercial availability and suppliers of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide to 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Research and Development

Introduction: A Key Building Block in Modern Chemistry

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also widely known by its synonym Ethylboronic acid pinacol ester, is a versatile organoboron compound with the chemical formula C₈H₁₇BO₂.[1][2] Identified by the CAS Number 82954-89-0, this compound is a stable, clear, colorless liquid at room temperature.[2][3] Its structure incorporates an ethyl group attached to a boron atom, which is protected by a pinacolato ligand. This pinacol ester functional group imparts significantly greater stability compared to the corresponding free boronic acid, making the reagent less prone to protodeboronation and easier to handle, purify, and store.[4][5] This enhanced stability and ease of use have established it as a preferred reagent in academic and industrial laboratories for sophisticated organic synthesis.[2]

Core Applications in Research and Drug Discovery

The utility of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily rooted in its role as a precursor to the ethylboronyl group, a fundamental component in carbon-carbon bond formation. Its applications are critical in fields where the precise construction of complex molecular architectures is paramount.

-

Suzuki-Miyaura Cross-Coupling: This is arguably the most significant application. The compound serves as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to introduce an ethyl group onto an aromatic or vinylic scaffold. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of drug candidates and complex natural products.[1][2]

-

Pharmaceutical Development: Beyond its role in C-C bond formation, the boronate ester moiety is itself of interest in drug design. Boron-containing pharmaceuticals can exhibit unique mechanisms of action, such as enzyme inhibition, making this reagent a valuable starting material for creating novel therapeutic agents.[2][6]

-

Materials Science: The compound is used in the synthesis of advanced materials and polymers.[2] The incorporation of boronic esters can influence the electronic and mechanical properties of these materials, opening avenues for new technologies.

The logical flow from the reagent's properties to its application in high-value synthesis is visualized below.

Caption: Logical relationship between the compound's structure and its key applications.

Commercial Availability and Supplier Landscape

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale academic research to large-scale industrial development. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure batch-to-batch consistency.

| Supplier | Typical Purity | Common Synonyms | Notes |

| TCI Chemicals | >95.0% (GC)[3] | Ethylboronic Acid Pinacol Ester, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane[3] | A primary manufacturer with extensive documentation (SDS, CoA, Specs). |

| Sigma-Aldrich (Merck) | ≥97% | Pinacol boronate derivatives are widely listed. | A major global distributor with a comprehensive portfolio of boronic esters and related reagents. |

| Fisher Scientific | 95.0+% | (TCI America™ product)[7] | Distributes products from various manufacturers, including TCI, offering broad access.[7] |

| Chem-Impex | ≥ 95% (GC)[2] | Ethylboronic acid pinacol ester[2] | Provides detailed physical and chemical properties on its product pages.[2] |

| Various Marketplaces | Varies | Ethylboronic acid pinacol ester | Platforms like ChemBK list numerous suppliers, including Shanghai Macklin Biochemical Co., Ltd.[1] |

Procurement and Quality Control: A Scientist's Checklist

Choosing the right supplier and grade of material is critical for experimental success. Inconsistent purity can lead to failed reactions, irreproducible results, and the introduction of unknown impurities into a synthesis.

-

Purity Grade: For most cross-coupling reactions, a purity of ≥95% (GC) is acceptable.[2][3] For sensitive applications, such as late-stage drug synthesis or catalysis development, seeking higher purity grades (>98%) is advisable.

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is a self-validating system for the material's quality. It should confirm the identity (e.g., via NMR or IR spectroscopy) and purity (typically by Gas Chromatography, GC) of the compound.

-

Packaging and Quantity: The reagent is available in quantities from grams to kilograms.[8] It should be packaged under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent degradation from atmospheric moisture.

-

Safety Data Sheet (SDS): Obtain and review the SDS before handling the material. This compound is a flammable liquid and can cause skin and eye irritation.[3] Proper personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[1]

Synthetic Route: An Overview

Understanding the synthesis of Ethylboronic acid pinacol ester provides context on potential impurities. The most common laboratory and industrial preparation involves the esterification of ethylboronic acid with pinacol.[1] This is a straightforward condensation reaction, often driven by the removal of water.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82954-89-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | 171364-83-3 | Benchchem [benchchem.com]

- 7. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Dioxaborolanes | Fisher Scientific [fishersci.com]

A Senior Application Scientist's Guide to the Safe Handling and Storage of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: Understanding the Reagent

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as ethylboronic acid pinacol ester, is a versatile organoboron compound. Its stability and ease of handling relative to other organometallic reagents have made it a valuable tool in modern organic synthesis.[1] Primarily, it serves as a key building block in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is fundamental in the development of pharmaceuticals and agrochemicals.[1][2][3]

The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols, handling procedures, and storage requirements for this reagent. Adherence to these guidelines is critical not only for ensuring personnel safety but also for maintaining the integrity and reactivity of the compound, thereby guaranteeing reproducible and successful experimental outcomes.

Table 1: Physical and Chemical Properties of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Value | Source |

|---|---|---|

| CAS Number | 82954-89-0 | [1][4] |

| Molecular Formula | C₈H₁₇BO₂ | [1][2] |

| Molecular Weight | 156.03 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |

| Density | 0.87 - 0.88 g/mL | [1][2] |

| Boiling Point | 79 - 81 °C / 120 mbar | [1][2] |

| Refractive Index | n20/D ≈ 1.41 |[1][2] |

Hazard Identification and Risk Assessment

A thorough understanding of a reagent's hazards is the foundation of safe laboratory practice. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified with specific hazards that necessitate careful handling. The primary risks are associated with its flammability and its potential to cause skin and eye irritation.[2][5]

Causality of Hazards:

-

Flammability: As a liquid with a relatively low boiling point, it can produce vapors that form flammable mixtures with air. Ignition sources must be rigorously excluded from the handling area.

-

Irritation: Boronic acids and their esters can be irritating upon contact with skin and mucous membranes. This is why direct contact must be avoided through the use of appropriate personal protective equipment.[2]

Table 2: GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source |

|---|---|---|---|---|

| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | [4][5][6] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |[5] |

Note: Related boronic esters may also cause respiratory irritation (H335), and it is prudent to handle this compound as if it presents a similar risk.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a dual-layer approach of engineering controls and PPE is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this reagent must be conducted inside a certified chemical fume hood. This is critical for containing flammable vapors and preventing inhalation.[9][10]

-

Safety Shower and Eyewash Station: These must be readily accessible and unobstructed. Their proximity is crucial for immediate decontamination in the event of a significant splash or spill.[9][11]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[2]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the user and the chemical. The following PPE is required for all procedures involving this reagent.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale | Source |

|---|---|---|---|

| Eye & Face | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | Protects eyes from splashes and vapors, preventing serious irritation. | [2][9] |

| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated. | [9][11][12] |

| Body | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. Natural fibers like cotton are preferable to synthetic materials like polyester. |[10][11] |

Protocols for Safe Handling and Use

A systematic approach to handling ensures both safety and experimental integrity.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all required engineering controls are functional and all necessary PPE is available. Clear the fume hood of any unnecessary equipment or ignition sources.

-

Donning PPE: Put on all required PPE as outlined in Table 3 before retrieving the reagent from storage.[11]

-

Inert Atmosphere Transfer: Since boronic esters can be sensitive to moisture, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to water. Syringe techniques with Sure/Seal™ style bottles are effective for this purpose.

-

Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools like a spatula or syringe.[11]

-

Post-Handling: Tightly close the reagent container immediately after use.[11] Clean any residual chemical from the work area.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

Storage and Stability

Proper storage is paramount for maintaining the reagent's quality and ensuring safety.

Core Storage Requirements:

-

Temperature: Store in a cool location. A refrigerator at 2 - 8 °C is recommended.[1]

-

Atmosphere: The reagent is sensitive to atmospheric moisture, which can lead to hydrolysis of the boronic ester. Store the container tightly closed, preferably under a dry, inert atmosphere like nitrogen or argon.[8][10] Sealing the cap with Parafilm can provide an additional barrier.[13]

-

Location: Store in a designated area for flammable liquids, away from heat, sparks, and open flames.[2] The storage area should be dry and well-ventilated.[2][8] Never store under a sink or in an area where water contact is possible.[10]

-

Incompatibilities: Keep away from strong oxidizing agents.[14]

Trustworthiness through Verification: The stability of boronic esters can degrade over time, especially with repeated exposure to air and moisture. For sensitive applications, it is good practice to verify the purity of older reagents (e.g., by NMR) before use.[15]

Emergency Procedures

Preparedness is key to managing unexpected events like spills or personnel exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[14]

-

Inhalation: Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[8][14]

-

Ingestion: Clean mouth with water and seek medical attention.[14]

Spill Response

The response to a spill depends on its size and location. For any major spill (e.g., >500 mL), or if you are ever unsure, evacuate the area and call emergency responders.[16][17]

Protocol for Minor Spills (e.g., <500 mL):

-

Alert & Evacuate: Alert personnel in the immediate area.

-

Remove Ignition Sources: Turn off all nearby flames, hot plates, and spark-producing equipment.[16][18][19]

-

Wear PPE: Don all appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

-

Contain & Absorb: Confine the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[9][18] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

-

Clean-Up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][19]

-

Decontaminate: Clean the spill area with soap and water.[17][18]

-

Report & Restock: Report the incident to the appropriate safety personnel and replenish the spill kit supplies.[9][18]

Caption: Workflow for Flammable Liquid Spill Response.

Waste Disposal

All waste generated from the use of this reagent must be treated as hazardous.

-

Chemical Waste: Unused or excess reagent must be disposed of in a properly labeled hazardous waste container.

-

Contaminated Materials: All contaminated items, including gloves, absorbent materials from spills, and empty containers, must also be placed in a sealed, labeled container for hazardous waste disposal.[9][11][19] Do not mix incompatible wastes.[17]

Conclusion

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an indispensable reagent in the modern synthetic laboratory. Its effective use is directly linked to a comprehensive understanding of its properties and hazards. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to the established protocols for handling, storage, and emergency response, researchers can ensure a safe laboratory environment while preserving the reagent's integrity for groundbreaking scientific discovery.

References

-

University of California, San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories. UCSD Blink. [Link]

-

LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. LabManager. [Link]

-

Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry. [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

-

University of Lethbridge. Chemical Release (Spill) Response Guideline. University of Lethbridge. [Link]

-

University of Nevada, Reno. Laboratory Chemical Spill Response. Environmental Health & Safety. [Link]

-

University of Rochester. How to Store Reagents. Department of Chemistry. [Link]

-

Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Physics Forums. [Link]

-

University of California, Berkeley. Water Sensitive Chemicals. Environment, Health & Safety. [Link]

-

PubChem. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024, April 10). 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ChemBK. [Link]

-

PubChem. 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. [Link]

-

ChemTalk. Lab Safety Equipment & PPE. ChemTalk. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82954-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemical-label.com [chemical-label.com]

- 6. 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C8H17BO3 | CID 12727575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | CID 2773962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. benchchem.com [benchchem.com]

- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 13. reddit.com [reddit.com]

- 14. fishersci.com [fishersci.com]

- 15. How To [chem.rochester.edu]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. ulethbridge.ca [ulethbridge.ca]

- 18. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 19. westlab.com [westlab.com]

The Versatile Workhorse of Modern Synthesis: An In-Depth Technical Guide to the Applications of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Foreword: The Rise of Alkylboronic Esters in Complex Molecule Synthesis

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective carbon-carbon bond formation remains a paramount objective. Among the myriad of tools available to the modern chemist, organoboron reagents have emerged as indispensable partners in a wide array of synthetic transformations. This guide focuses on a particularly valuable yet often overlooked member of this family: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as ethylboronic acid pinacol ester. While its aryl counterparts have long enjoyed the limelight, the utility of this simple alkylboronic ester in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, is profound. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its applications, grounded in mechanistic understanding and practical, field-proven insights.

Unveiling the Reagent: Structure, Properties, and Synthesis

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring an ethyl group attached to a boronic acid shielded by a pinacol ester. This structure confers a unique balance of stability and reactivity, making it a preferred reagent in many synthetic contexts.[1][2]

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇BO₂ | [2] |

| Molar Mass | 156.03 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 79-81 °C / 120 mbar | [2] |

| Density | ~0.87 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, chloroform, ether) | [2] |

The pinacol ester group provides significant steric bulk around the boron atom, which enhances the compound's stability towards air and moisture compared to the corresponding boronic acid.[4] This stability facilitates easier handling, storage, and purification.

Synthesis of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The preparation of this reagent is typically straightforward and can be achieved through several reliable methods.

Method 1: Esterification of Ethylboronic Acid

The most common laboratory-scale synthesis involves the direct esterification of ethylboronic acid with pinacol.[2] This reaction is typically acid-catalyzed and can be driven to completion by removing the water formed during the reaction.

Experimental Protocol: Synthesis via Esterification [2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylboronic acid (1.0 eq), pinacol (1.05 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Work-up and Purification: Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield the pure 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Method 2: From Grignard Reagents

Experimental Protocol: Synthesis via Grignard Reagent [5][7]

-

Grignard Reagent Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.

-

Reaction with Pinacolborane: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of pinacolborane (1.0 eq) in THF dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.

Caption: Synthetic routes to 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an excellent ethyl nucleophile in these reactions, allowing for the introduction of an ethyl group onto aromatic and vinylic scaffolds.

The Mechanistic Heart of the Reaction

A deep understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism for the Suzuki-Miyaura coupling of an alkylboronic ester is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The ethyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The coupled product (Ar-Et) is formed, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Practical Application: A Representative Protocol

The following protocol details the Suzuki-Miyaura coupling of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide, a common transformation in medicinal chemistry for introducing small alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-Bromoanisole [4]

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with 4-bromoanisole (1.0 eq), 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

-

Solvent Addition: A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.

-

Reaction Execution: The Schlenk tube is sealed and heated to the desired temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 12-24 hours). The reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-ethylanisole.

Scope and Limitations: A Comparative Overview

The success of the Suzuki-Miyaura coupling with alkylboronic esters is influenced by several factors, including the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the solvent. The following table provides a summary of typical reaction parameters and their impact on the outcome.

| Parameter | Common Choices | Impact on Reaction | Reference(s) |

| Aryl Halide | Ar-I > Ar-Br > Ar-OTf > Ar-Cl | Reactivity decreases down the series. Aryl chlorides are the most challenging. | |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Choice of catalyst and ligand is crucial for efficient coupling, especially with less reactive halides. | [4] |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos, RuPhos) | Bulky, electron-rich ligands often improve yields and turnover numbers. | [8] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base activates the boronic ester for transmetalation. The choice of base can significantly affect the reaction rate and yield. | [4] |

| Solvent | Dioxane/water, Toluene/water, THF/water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. | [6] |

Emerging Frontiers: C-H Borylation

A more recent and highly attractive application of organoboron chemistry is the direct borylation of C-H bonds, which offers a more atom-economical and step-efficient route to organoboron compounds compared to traditional methods that require pre-functionalized starting materials.[9][10] While bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent in these transformations, the principles are applicable to other boronic esters.

Iridium and Rhodium-Catalyzed Aromatic C-H Borylation

Iridium and rhodium complexes are particularly effective catalysts for the direct borylation of aromatic C-H bonds.[9][11][12] The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered position of the aromatic ring.

Caption: General mechanism for transition-metal-catalyzed C-H borylation.

While specific examples detailing the use of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the borylating agent in C-H activation are less common in the literature compared to B₂pin₂, the underlying principles of reactivity suggest its potential in such transformations, particularly in intramolecular or directed borylation reactions where the ethylboron moiety is delivered to a specific C-H bond. Further research in this area could unveil novel synthetic pathways.

Conclusion and Future Outlook

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and robust reagent with significant applications in modern organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of ethyl groups, a common motif in pharmaceuticals and functional materials. The stability afforded by the pinacol ester makes it a practical and reliable choice for researchers.

The future of alkylboronic esters lies in the continued development of more efficient and selective catalytic systems. The exploration of their use in emerging fields such as C-H functionalization and photoredox catalysis will undoubtedly expand their synthetic utility. As our understanding of the intricate mechanisms of these reactions deepens, so too will our ability to design and execute more complex and elegant synthetic strategies, with reagents like 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane playing a central role.

References

- Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308.

- Murphy, C. L. W. (2012).

- K. Tamao, T. S., M. Kumada (1972). "Nickel-phosphine complex-catalyzed Grignard coupling reaction". J. Am. Chem. Soc.94(12): 4374-4376.

- Chen, H., Schlecht, S., Semple, T. C., & Hartwig, J. F. (2000). Thermal, Catalytic, Regiospecific Functionalization of Alkanes. Science, 287(5460), 1995–1997.

-

ChemBK. (2024, April 10). 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

- Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391.

- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.

- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. The Journal of Organic Chemistry, 78(13), 6427–6439.

-